molecular formula C9H8BrN3 B13286296 3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine

3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13286296
M. Wt: 238.08 g/mol
InChI Key: PQQUAKJBJIINRH-UHFFFAOYSA-N
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Description

3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The unique structure of this compound, which includes a bromine atom and a cyclopropyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-aminopyrazole with a suitable biselectrophilic compound. One common method includes the reaction of 3-aminopyrazole with 1,3-dibromo-2-propanone under basic conditions to form the desired pyrazolo[1,5-a]pyrimidine core. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Electrophilic Addition: The presence of the bromine atom allows for electrophilic addition reactions, which can be used to introduce new functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl group contribute to its binding affinity and specificity. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
  • 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
  • 3-Bromo-5-phenylpyrazolo[1,5-a]pyrimidine

Uniqueness

3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for developing compounds with specific biological activities and improved pharmacokinetic properties .

Biological Activity

3-Bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and enzymatic inhibition, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H9BrN4C_8H_9BrN_4, with a molecular weight of approximately 229.09 g/mol. The compound features a bromine atom at the 3-position and a cyclopropyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (nM)Mechanism of Action
MCF-745Induces apoptosis
HCT-11646Cell cycle arrest (G1 phase)
HepG-248Enzymatic inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, in MCF-7 cells, the compound induced apoptosis significantly more than standard controls, suggesting its potential as an anticancer agent .

Enzymatic Inhibition

This compound has also demonstrated activity as an enzyme inhibitor. Specifically, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Table 2: Enzymatic Inhibition Profiles

Enzyme TargetInhibition TypeReference
CDK2/Cyclin A2Competitive inhibition
CDK7Selective inhibition

The inhibition of CDK2/Cyclin A2 was particularly noted in compounds derived from this scaffold, leading to potential applications in cancer therapy by blocking cell cycle progression .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The study highlighted its efficacy against breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2), demonstrating significant cytotoxicity compared to established chemotherapeutic agents .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H8BrN3/c10-7-5-12-13-8(6-1-2-6)3-4-11-9(7)13/h3-6H,1-2H2

InChI Key

PQQUAKJBJIINRH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=NC3=C(C=NN23)Br

Origin of Product

United States

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